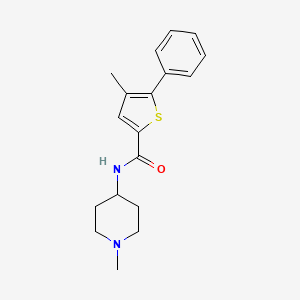
4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide, also known as MPTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPTC belongs to the class of compounds known as thiophene carboxamides, which have been found to possess a wide range of biological activities. In
Mechanism of Action
The exact mechanism of action of 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAA receptor. This results in an increase in the inhibitory neurotransmitter GABA, which leads to a reduction in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects
4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a reduction in anxiety and anxiolytic effects. 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide has also been found to have anticonvulsant properties, which may be useful in the treatment of epilepsy. Additionally, 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide has been shown to have analgesic properties, which may be useful in the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
One advantage of 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide is its high potency and selectivity for the GABAA receptor. This allows for more precise and targeted experiments. However, one limitation is that 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide has a relatively short half-life, which may make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide. One area of interest is its potential use in the treatment of opioid addiction and withdrawal symptoms. Additionally, further research is needed to fully understand the mechanism of action of 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide and its potential use in the treatment of neurodegenerative disorders. Finally, more research is needed to determine the long-term effects of 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide and its potential for use in clinical settings.
In conclusion, 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide is a chemical compound that has shown promising results in the treatment of various neurological disorders. Its high potency and selectivity for the GABAA receptor make it a valuable tool for scientific research. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide involves the reaction of 4-methylthiophene-2-carboxylic acid with N-methyl-4-piperidone in the presence of a dehydrating agent. The resulting product is then treated with phenyl magnesium bromide to yield 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide. This synthesis method has been optimized to provide high yields and purity of 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide.
Scientific Research Applications
4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess anticonvulsant, analgesic, and anxiolytic properties. 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide has also shown promising results in the treatment of opioid addiction and withdrawal symptoms. Additionally, 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
4-methyl-N-(1-methylpiperidin-4-yl)-5-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13-12-16(22-17(13)14-6-4-3-5-7-14)18(21)19-15-8-10-20(2)11-9-15/h3-7,12,15H,8-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOYMLRIPOSQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2CCN(CC2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(1-methylpiperidin-4-yl)-5-phenylthiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B5142735.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B5142738.png)
![2-{[4-(2-fluorophenoxy)butyl]amino}ethanol](/img/structure/B5142743.png)
![ethyl 4-({[2-(2-methylphenoxy)-3-pyridinyl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5142748.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5142750.png)
![methyl 2-{[5-(4-bromophenyl)-2-furoyl]amino}benzoate](/img/structure/B5142752.png)
![2-{[4-allyl-5-(3-hydroxy-2-naphthyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-chlorophenyl)ethanone](/img/structure/B5142756.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5142765.png)
amino]methyl}phenoxy)ethanol](/img/structure/B5142767.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5142775.png)
![ethyl 7-(2,5-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5142799.png)
![2-[(2-bromobenzoyl)amino]ethyl 2-bromobenzoate](/img/structure/B5142807.png)
![4-[4-(benzyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5142820.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5142835.png)